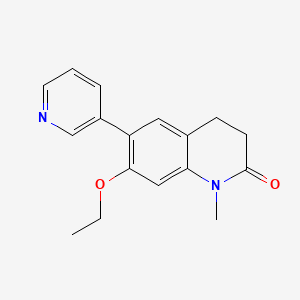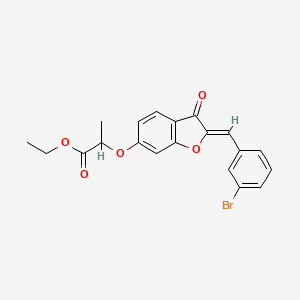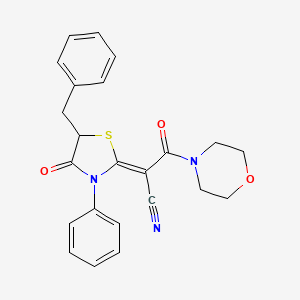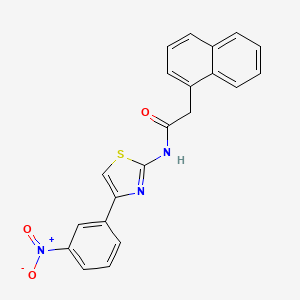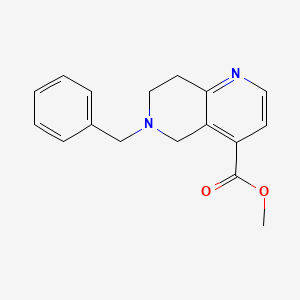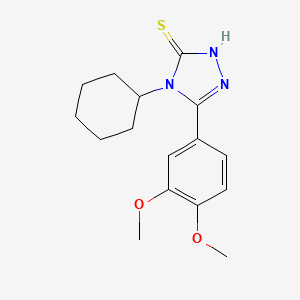![molecular formula C21H22N4O3S B2462880 benzyl 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate CAS No. 921542-37-2](/img/structure/B2462880.png)
benzyl 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned contains several functional groups including a benzyl group, an ethoxyphenyl group, an imidazotriazole group, and a thioacetate group. These groups are common in many organic compounds and can contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the triazole ring is known to participate in various chemical reactions . The thioacetate group could potentially undergo hydrolysis or other reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
1. Cytotoxicity and Antitumor Activity
Research on structurally related compounds to Benzyl 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate has shown potential in cytotoxicity and antitumor activities. A study by Balewski et al. (2020) explored the synthesis and structure of novel derivatives, including the assessment of their in vitro cytotoxic potency on various human cancer cell lines. Certain derivatives displayed significant inhibitory effects on cervical and bladder cancer cell lines, highlighting their potential in cancer treatment research (Balewski et al., 2020).
2. Antimicrobial and Antibacterial Properties
Compounds with similar structures have been evaluated for their antimicrobial and antibacterial activities. For instance, Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives exhibiting promising antimicrobial activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010). Similarly, Hunashal et al. (2012) studied acetic acid derivatives showing significant antifungal activity against various fungal species (Hunashal et al., 2012).
3. Angiotensin II Antagonists
Compounds analogous to this compound have been examined for their role as angiotensin II antagonists, which can have implications in treating cardiovascular diseases. Ashton et al. (1993) synthesized and evaluated various triazoles and imidazo[1,2-b][1,2,4]triazoles as potential angiotensin II antagonists, showcasing the therapeutic potential of these compounds (Ashton et al., 1993).
4. Crystal Structure Analysis
Research on the crystal structure of related compounds provides essential insights into their chemical properties and potential applications. Li et al. (2015) conducted a study on the crystal structure of a compound with a similar structure, which is crucial for understanding the molecular interactions and stability of such compounds (Li et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazole derivatives , which are known to interact with a wide range of biological targets, including various enzymes and receptors.
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes . The specific interactions of this compound with its targets would depend on the chemical structure and properties of the compound and the target.
Biochemical Pathways
The biochemical pathways affected by this compound are not well-defined. Given the broad range of potential targets, it is likely that multiple pathways could be affected. For example, 1,2,4-triazole derivatives have been reported to exhibit antimicrobial , anti-inflammatory , and anticancer activities, suggesting that they may affect pathways related to these biological processes.
Pharmacokinetics
For instance, the ethoxyphenyl group could enhance the lipophilicity of the compound, potentially improving its absorption and distribution . The triazolyl group could be involved in metabolic reactions, potentially affecting the compound’s metabolism and excretion .
Result of Action
Given the potential biological activities of 1,2,4-triazole derivatives, the compound could potentially induce changes in cellular processes such as cell proliferation, inflammation, or microbial growth .
Action Environment
Environmental factors could influence the compound’s action, efficacy, and stability. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl 2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-2-27-18-10-8-17(9-11-18)24-12-13-25-20(24)22-23-21(25)29-15-19(26)28-14-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHXHWNAZKYLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidin-4-yl}benzamide](/img/structure/B2462801.png)

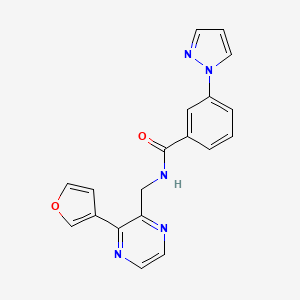
![4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide](/img/structure/B2462805.png)
